1,6-Dibromohexane

Thermophysical properties Process engineering Physical chemistry

1,6-Dibromohexane (CAS 629-03-8) is a linear α,ω-dibromoalkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with a melting point of approximately −2.3 °C, a boiling point of 243–245.5 °C, and a density of approximately 1.586 g/mL at 25 °C.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 629-03-8
Cat. No. B150918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromohexane
CAS629-03-8
Synonyms1,6-Dibromo-hexane;  1,6-Dibromo-n-hexane;  Hexamethylene Dibromide;  NSC 7306;  α,ω-Dibromohexane
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESC(CCCBr)CCBr
InChIInChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2
InChIKeySGRHVVLXEBNBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromohexane (CAS 629-03-8): Technical Baseline for Procurement and Comparative Evaluation


1,6-Dibromohexane (CAS 629-03-8) is a linear α,ω-dibromoalkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol . At room temperature, it exists as a colorless to pale yellow liquid with a melting point of approximately −2.3 °C, a boiling point of 243–245.5 °C, and a density of approximately 1.586 g/mL at 25 °C [1]. The compound features two terminal bromine atoms on a six-carbon aliphatic chain, rendering it a symmetrical bifunctional alkylating agent . Its primary technical utility lies in introducing a flexible C6 spacer unit into molecular architectures, which is critical for applications in polymer synthesis, macrocycle construction, and pharmaceutical intermediate production .

Why 1,6-Dibromohexane Cannot Be Casually Substituted by 1,4-Dibromobutane or 1,5-Dibromopentane


Substitution among α,ω-dibromoalkanes based solely on the presence of terminal bromine atoms is technically unsound. The methylene chain length (n) directly governs critical material and thermodynamic outcomes. Altering the spacer length from C6 to C5 or C4 modifies the molar heat capacity (Cₚ) and density (ρ) of the pure liquid, which has implications for process engineering and storage [1]. In polymer synthesis, the chain length of the dibromoalkane monomer dictates the crystalline structure, melting point, and mechanical flexibility of the resulting poly(p-phenylene alkylene) polymers, with 1,6-dibromohexane yielding a distinct hexagonal crystal phase compared to triclinic phases obtained with longer C8–C12 analogs [2]. Furthermore, when used as a crosslinker, the spacer length between reactive sites determines the crosslinking density, water uptake, and tensile strength of ion-exchange membranes, with C6 spacers enabling a specific balance of ion exchange capacity and mechanical integrity not replicable by shorter or longer homologs .

1,6-Dibromohexane Comparative Performance Evidence: Quantified Differentiation vs. α,ω-Dibromoalkane Analogs


Thermodynamic Benchmarking: Molar Heat Capacity and Density of 1,6-Dibromohexane vs. C2–C5 Homologs

In a systematic study of five α,ω-dibromoalkanes from C2 to C6, 1,6-dibromohexane exhibited the highest molar heat capacity (Cₚ) among the series at 298.15 K, consistent with its longest aliphatic chain and greater number of CH₂ groups contributing to thermal energy storage [1]. The experimental density of 1,6-dibromohexane at 298.15 K was measured as 1.578 g·cm⁻³, which is lower than that of 1,5-dibromopentane (1.612 g·cm⁻³) and 1,4-dibromobutane (1.667 g·cm⁻³) at the same temperature [2].

Thermophysical properties Process engineering Physical chemistry α,ω-dibromoalkanes

Polymer Crystallinity and Melting Point Control: 1,6-Dibromohexane vs. Longer-Chain α,ω-Dibromoalkanes in Poly(p-phenylene alkylene) Synthesis

Poly(p-phenylene alkylene)s synthesized via Kumada coupling using 1,6-dibromohexane (PPPH) exhibit a hexagonal crystal structure, as confirmed by WAXD and FT-IR, whereas polymers derived from C8, C10, and C12 α,ω-dibromoalkanes adopt triclinic-based crystal phases [1]. The melting point of PPPH (131.2 °C) is significantly higher than that of PPPO from 1,8-dibromooctane (91.1 °C), PPPD from 1,10-dibromodecane (84.6 °C), and PPPDD from 1,12-dibromododecane (80.1 °C) [2].

Polymer synthesis Materials science Kumada coupling Crystalline structure

Anion Exchange Membrane Performance: Crosslinked SIPN Using 1,6-Dibromohexane vs. Conventional Monofunctional Modifiers

In semi-interpenetrating polymer network (SIPN) anion exchange membranes, 1,6-dibromohexane functions as a bifunctional crosslinker bridging two imidazole cationic groups, which contrasts with conventional monofunctional modifiers bearing only one cationic group . The PVDF/PVIm/DBH membrane achieved an ion exchange capacity (IEC) of 2.12–2.22 mmol·g⁻¹, water uptake (WU) of 38.1–62.6%, and tensile strength of 3.54–12.35 MPa .

Anion exchange membranes Electrodialysis Polymer crosslinking Fuel cells

Density and Molar Volume Trends: 1,6-Dibromohexane in the α,ω-Dibromoalkane Homologous Series

Experimental density measurements across the α,ω-dibromoalkane homologous series (C2–C6) at 298.15 K demonstrate that 1,6-dibromohexane has a density of 1.578 g·cm⁻³, which is lower than that of shorter-chain analogs due to the increased aliphatic character and reduced bromine mass fraction [1]. The density decreases systematically with increasing chain length: 1,2-dibromoethane (2.169 g·cm⁻³) > 1,3-dibromopropane (1.878 g·cm⁻³) > 1,4-dibromobutane (1.667 g·cm⁻³) > 1,5-dibromopentane (1.612 g·cm⁻³) > 1,6-dibromohexane (1.578 g·cm⁻³) [2].

Thermophysical properties Density measurement Process design

Crosslinker Spacer Length Effect on Polyurethane Dispersion Mechanical Properties

In a study of cationic polyurethane dispersions crosslinked with dibromo compounds of varying spacer lengths, films crosslinked with 1,10-dibromodecane (C10) exhibited superior mechanical properties compared to those crosslinked with 1,6-dibromohexane (C6) [1]. This demonstrates that the C6 spacer of 1,6-dibromohexane produces a distinct mechanical profile—characterized by a different balance of flexibility and rigidity—relative to longer-chain crosslinkers [2].

Polyurethane dispersions Crosslinking Mechanical properties Spacer length

Optimized Application Scenarios for 1,6-Dibromohexane Based on Validated Differentiation Evidence


Synthesis of Thermally Stable Poly(p-phenylene alkylene) Polymers Requiring Melting Points Above 130 °C

When poly(p-phenylene alkylene) polymers must maintain structural integrity at elevated temperatures, 1,6-dibromohexane is the preferred monomer. Evidence shows that PPPH synthesized from 1,6-dibromohexane exhibits a melting point of 131.2 °C, which is 40–51 °C higher than polymers derived from C8–C12 α,ω-dibromoalkanes [1]. The unique hexagonal crystal phase of PPPH further differentiates its thermal and mechanical behavior from triclinic-phase analogs [2]. This scenario applies to high-temperature engineering plastics and specialty polymer components where thermal stability above 120 °C is required and C8+ dibromoalkane-derived polymers would fail due to premature softening.

Fabrication of Semi-Interpenetrating Polymer Network Anion Exchange Membranes for Electrodialysis Desalination

For AEM applications requiring simultaneous optimization of ion exchange capacity, water uptake, and mechanical strength, 1,6-dibromohexane serves as a critical bifunctional crosslinker. The PVDF/PVIm/DBH SIPN membrane achieved IEC of 2.12–2.22 mmol·g⁻¹, water uptake of 38.1–62.6%, and tensile strength of 3.54–12.35 MPa . The bifunctional nature of 1,6-dibromohexane enables bridging of two imidazole cationic groups, which conventional monofunctional modifiers cannot accomplish . This scenario is directly relevant to electrodialysis desalination systems and alkaline fuel cell membrane development.

Process Engineering Applications Requiring Accurate Thermophysical Data for Scale-Up Calculations

In industrial-scale synthesis where precise thermal management and material balance calculations are critical, the well-characterized thermophysical properties of 1,6-dibromohexane provide a reliable design basis. The molar heat capacity (217.3 J·K⁻¹·mol⁻¹ at 298.15 K) and density (1.578 g·cm⁻³ at 298.15 K) have been experimentally validated and compared directly against C2–C5 α,ω-dibromoalkane homologs [3]. This scenario is essential for chemical engineers designing heat exchangers, storage vessels, and reaction calorimetry protocols for large-scale processes involving 1,6-dibromohexane.

Pharmaceutical Intermediate Synthesis for Antihypertensive Drug Production

1,6-Dibromohexane is a key intermediate in the synthesis of hexamethonium bromide (Rokko bromide), an antihypertensive drug . The compound's C6 spacer length is structurally essential for the quaternary ammonium pharmacophore's optimal distance between cationic centers, which cannot be replicated using 1,4-dibromobutane or 1,5-dibromopentane [4]. This scenario is relevant for pharmaceutical manufacturers and CROs engaged in antihypertensive API synthesis where chain-length specificity is mandated by regulatory filings and pharmacopoeial monographs.

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